molecular formula C31H36N6O7 B602000 Irbesartan N--D-Glucuronide CAS No. 160205-58-3

Irbesartan N--D-Glucuronide

Cat. No.: B602000
CAS No.: 160205-58-3
M. Wt: 604.7 g/mol
InChI Key: FVBDVTHTYLLSQE-NLMMERCGSA-N
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Description

Irbesartan N–D-Glucuronide: is a metabolite of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and diabetic nephropathy. This compound is formed through the glucuronidation of Irbesartan, a process that enhances its solubility and facilitates its excretion from the body .

Mechanism of Action

Target of Action

Irbesartan, the parent compound of Irbesartan N–D-Glucuronide, primarily targets the angiotensin II type-1 (AT1) receptor . The AT1 receptor is found in tissues like vascular smooth muscle and the adrenal gland . Angiotensin II, the molecule that normally binds to this receptor, is a potent vasoconstrictor that also stimulates the release of aldosterone, leading to water and sodium reabsorption and an increase in blood pressure .

Mode of Action

Irbesartan acts as an angiotensin receptor antagonist , preventing angiotensin II from binding to the AT1 receptor . This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . Irbesartan and its active metabolite bind the AT1 receptor with 8500 times more affinity than they bind to the AT2 receptor .

Biochemical Pathways

The primary biochemical pathway involved in the metabolism of Irbesartan is the oxidation process mediated by the Cytochrome P450 (CYP) 2C9 enzyme . CYP2C9 is highly polymorphic, and genetic polymorphism of this enzyme can cause significant alterations in the pharmacokinetics of Irbesartan .

Pharmacokinetics

Irbesartan is rapidly and completely absorbed, with a distribution volume (Vd) of 53 to 93 L . It is metabolized in the liver via glucuronide conjugation and oxidation, primarily by the CYP2C9 isoenzyme . About 80% of the drug is excreted in the feces and 20% in the urine . The elimination half-life is between 11 to 15 hours .

Result of Action

The action of Irbesartan results in the reduction of blood pressure . By blocking the AT1 receptor, Irbesartan prevents the vasoconstriction and aldosterone secretion caused by angiotensin II, thereby reducing blood pressure .

Action Environment

The action of Irbesartan can be influenced by various environmental factors. Additionally, the genetic polymorphism of the CYP2C9 enzyme, which is involved in the metabolism of Irbesartan, can significantly alter the drug’s pharmacokinetics . This suggests that individual genetic variations can influence the efficacy and stability of Irbesartan.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Irbesartan N–D-Glucuronide involves the glucuronidation of Irbesartan. This process typically employs uridine diphosphate glucuronosyltransferase (UGT) enzymes, particularly UGT1A3, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Irbesartan .

Industrial Production Methods: Industrial production of Irbesartan N–D-Glucuronide follows similar principles but is scaled up to meet commercial demands. The process involves optimizing reaction conditions such as pH, temperature, and enzyme concentration to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Irbesartan N–D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction enhances the compound’s water solubility, facilitating its excretion via urine .

Common Reagents and Conditions:

Major Products: The major product of this reaction is Irbesartan N–D-Glucuronide itself, which is more water-soluble than its parent compound, Irbesartan .

Comparison with Similar Compounds

  • Losartan N–D-Glucuronide
  • Valsartan N–D-Glucuronide
  • Candesartan N–D-Glucuronide
  • Telmisartan N–D-Glucuronide

Comparison: Irbesartan N–D-Glucuronide is unique in its specific interaction with UGT1A3, which distinguishes it from other similar compounds. Additionally, Irbesartan has a higher oral bioavailability and a longer elimination half-life compared to other angiotensin II receptor antagonists .

Properties

CAS No.

160205-58-3

Molecular Formula

C31H36N6O7

Molecular Weight

604.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C31H36N6O7/c1-2-3-10-22-32-31(15-6-7-16-31)30(43)36(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)27-33-35-37(34-27)28-25(40)23(38)24(39)26(44-28)29(41)42/h4-5,8-9,11-14,23-26,28,38-40H,2-3,6-7,10,15-17H2,1H3,(H,41,42)/t23-,24-,25+,26-,28+/m0/s1

InChI Key

FVBDVTHTYLLSQE-NLMMERCGSA-N

SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)O)O)O)O

Isomeric SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)O)O)O)O

Appearance

White to Off-White Solid

melting_point

>144°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1-[5-[4’-[(2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl][1,1’-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-β-D-glucopyranuronic Acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Irbesartan N--D-Glucuronide
Reactant of Route 2
Irbesartan N--D-Glucuronide
Reactant of Route 3
Irbesartan N--D-Glucuronide
Reactant of Route 4
Irbesartan N--D-Glucuronide
Reactant of Route 5
Irbesartan N--D-Glucuronide
Reactant of Route 6
Irbesartan N--D-Glucuronide

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